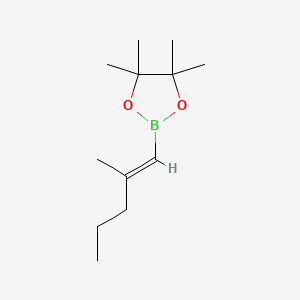
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride is a chemical compound that features a triazole ring and a morpholine ring in its structureThe presence of the triazole ring is particularly noteworthy, as triazoles are known for their diverse biological activities and have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
準備方法
The synthesis of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride typically involves multi-step chemical reactionsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
化学反応の分析
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the triazole or morpholine ring is substituted with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
The mechanism of action of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride can be compared with other triazole-containing compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Used in coordination chemistry and materials science.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Exhibits antifungal and anticancer activities. The uniqueness of this compound lies in its combined triazole and morpholine structure, which may confer distinct biological and chemical properties.
特性
分子式 |
C6H12Cl2N4O |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
4-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-3-11-4-2-10(1)6-7-5-8-9-6;;/h5H,1-4H2,(H,7,8,9);2*1H |
InChIキー |
GZHJFKOYULMZJK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=NN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


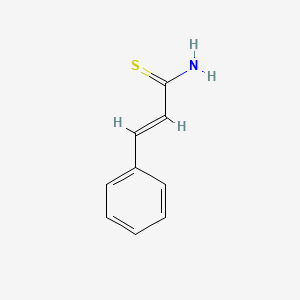
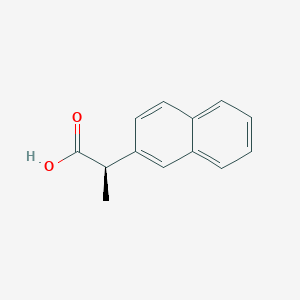

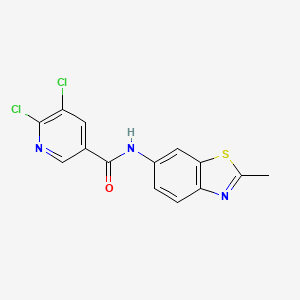
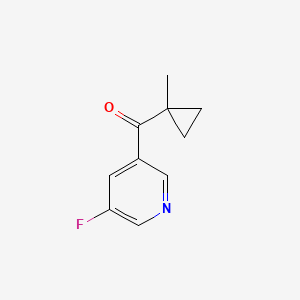

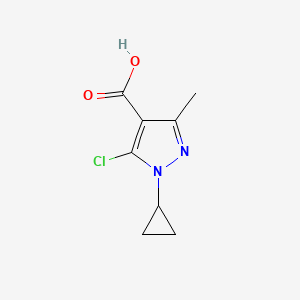
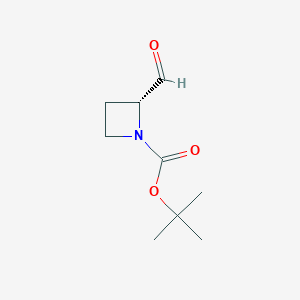
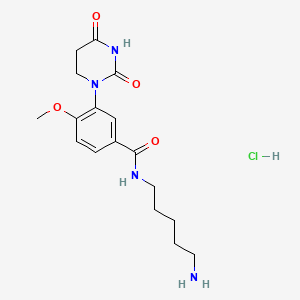
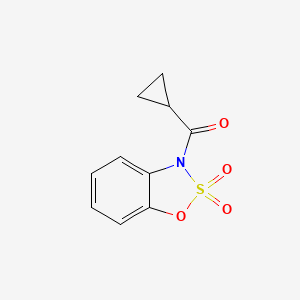
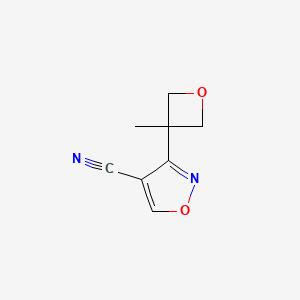
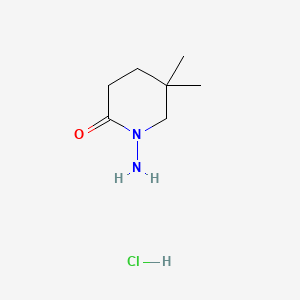
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
